molecular formula C26H43NO3 B1677277 Olvanil CAS No. 58493-49-5

Olvanil

Cat. No. B1677277
CAS RN: 58493-49-5
M. Wt: 417.6 g/mol
InChI Key: OPZKBPQVWDSATI-KHPPLWFESA-N
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Description

Olvanil is a structural analog of capsaicin and an agonist of the transient receptor potential vanilloid type-1 (TRPV1) channel . It was developed as a potential analgesic compound and has potent anti-hyperalgesic effects in several experimental models of chronic pain . It is a vanilloid receptor agonist and an orally active analgesic that alleviates pain by desensitizing nociceptors .


Synthesis Analysis

The synthesis of Olvanil involves enzymatic processes. Capsaicin analogues bearing modifications on the acyl chain with long-chain fatty acids were enzymatically synthesized with cross-linked enzyme aggregates of lipase B from Candida antarctica (CALB) . Olvanil and dohevanil had a significant cytotoxic effect on both U-87 and U-138 glioblastoma cells .


Molecular Structure Analysis

The molecular formula of Olvanil is C26H43NO3 . It is a member of methoxybenzenes and a member of phenols . The molecular weight of Olvanil is 417.6 g/mol .


Chemical Reactions Analysis

Olvanil has been found to inhibit the viability and proliferation of various malignant melanoma cells in a dose-dependent manner . It has also been found to exert additive interactions with MTX and antagonistic interactions with CDDP in malignant melanoma cell lines .

Scientific Research Applications

Anti-nociceptive Effects

Olvanil has been studied for its inhibitory effects on nociceptive processing using cultured dorsal root ganglion (DRG) neurons. It compares the effects of capsaicin and olvanil on thermal nociceptive processing in vivo and investigates the potential contributions of the cannabinoid CB1 receptor to olvanil’s anti-hyperalgesic effects .

Safety Profile

Research has been conducted on the safety profile of Olvanil, particularly in human keratinocytes (HaCaT) and normal human melanocytes (HEMa–LP). The studies revealed that Olvanil did not cause significant cytotoxicity in these cell lines, indicating a favorable safety profile .

Anti-invasive Activity

Olvanil has been compared with capsaicin and another analog, arvanil, for their anti-invasive activity in human small cell lung cancer (SCLC) cells. The studies show that Olvanil displays better anti-invasive activity relative to capsaicin in these cell lines .

properties

IUPAC Name

(Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26(29)27-22-23-19-20-24(28)25(21-23)30-2/h10-11,19-21,28H,3-9,12-18,22H2,1-2H3,(H,27,29)/b11-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZKBPQVWDSATI-KHPPLWFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045669
Record name (Z)-N-[(4-Hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Olvanil

CAS RN

58493-49-5
Record name Olvanil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58493-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Olvanil [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058493495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Z)-N-[(4-Hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OLVANIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4P7KIU7003
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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